2-(thiophen-2-yl)propan-2-amine hydrochloride
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Overview
Description
2-(thiophen-2-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives It is structurally related to amphetamine, where the phenyl ring is replaced by a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)propan-2-amine hydrochloride typically involves the following steps:
Formation of 2-thiophenecarbaldehyde: Thiophene reacts with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde.
Conversion to 2-thiopheneacetaldehyde: 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde.
Formation of 2-thiopheneacetaldehyde oxime: 2-thiopheneacetaldehyde reacts with hydroxylamine hydrochloride to produce 2-thiopheneacetaldehyde oxime.
Reduction to 2-thiopheneethylamine: Finally, 2-thiopheneacetaldehyde oxime is reduced to yield 2-thiopheneethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as mentioned above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene S-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The thiophene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Thiophene S-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(thiophen-2-yl)propan-2-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)propan-2-amine hydrochloride involves its interaction with molecular targets such as norepinephrine and dopamine transporters. It functions as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft . This action is similar to that of amphetamines but with different potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine with a thiophene ring instead of a phenyl ring.
Methiopropamine: Structurally related to methamphetamine, with a thiophene group at the 2-position.
Uniqueness
2-(thiophen-2-yl)propan-2-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
1202751-83-4 |
---|---|
Molecular Formula |
C7H12ClNS |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
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